8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Catalog No.
S15658385
CAS No.
M.F
C11H11FO2
M. Wt
194.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-...

Product Name

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

IUPAC Name

8-fluoro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

InChI

InChI=1S/C11H11FO2/c1-7-5-8-10(13)3-2-4-14-11(8)6-9(7)12/h5-6H,2-4H2,1H3

InChI Key

FGFSGKBHYSKJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)OCCCC2=O

8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound classified within the benzoxepine family. This compound features a unique structure characterized by a fluorine atom at the 8th position and a methyl group at the 9th position on the benzoxepine ring. The molecular formula for this compound is C11H11FO2C_{11}H_{11}FO_{2}, and it has a molecular weight of 194.20 g/mol. The compound's IUPAC name is 8-fluoro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one, which reflects its complex bicyclic structure that contributes to its diverse pharmacological activities, making it of significant interest in medicinal chemistry.

Typical for benzoxepine derivatives:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into alcohols or other reduced forms.
  • Cycloaddition: The benzoxepine ring can participate in cycloaddition reactions, forming complex polycyclic structures.

These reactions are facilitated by specific reagents and conditions, including organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium, copper).

The synthesis of 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves several multi-step organic reactions:

  • Formation of the Benzoxepine Ring: Starting from a suitable aromatic precursor, the benzoxepine ring is formed through cyclization reactions.
  • Introduction of Fluorine and Methyl Groups: The fluorine atom is introduced via electrophilic fluorination, while the methyl group is added through alkylation reactions.
  • Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.

Industrial production methods may optimize these steps to enhance yield and purity by employing catalysts and controlled reaction conditions.

8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one has potential applications in various fields due to its pharmacological properties. It may be explored for use in drug development targeting neurological disorders or inflammatory diseases due to its ability to modulate biological pathways involved in these conditions. Its unique structure may also allow for further modifications leading to novel therapeutic agents .

Interaction studies have highlighted the ability of 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one to modulate various signaling pathways involved in inflammation and neuroprotection. Research indicates that this compound can interact with receptors and enzymes regulating inflammatory responses, influencing microglial polarization and cytokine production. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory markers in activated microglial cells, suggesting its potential role as an anti-neuroinflammatory agent .

Several compounds share structural similarities with 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one. Here’s a comparison highlighting their key features:

Compound NameKey FeaturesBiological Activity
9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-oneHydroxyl group at position 8Notable anti-inflammatory properties
3,4-Dihydrobenzo[b]oxepin-5(2H)-oneBasic benzoxepin structure without fluorineLimited biological activity
4-Amino-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-oneAmino group enhances solubilityPotentially improved activity
Benzodioxole DerivativesVaries widely based on substitutionsVaries widely based on substitutions

The unique combination of functional groups in 8-fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one contributes to its distinct biological profile compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

194.07430775 g/mol

Monoisotopic Mass

194.07430775 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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